molecular formula C15H20N4O2 B5329625 (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine

Cat. No. B5329625
M. Wt: 288.34 g/mol
InChI Key: HZCFNMMFOFJTTR-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine, also known as MBP-1, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. The compound has been studied extensively in the field of cancer research due to its ability to inhibit the activity of the oncogenic protein, MDM2.

Mechanism of Action

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine inhibits the activity of its target proteins by binding to their active sites and disrupting their function. In the case of MDM2, this compound binds to the p53-binding domain of MDM2 and prevents it from binding to p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In the case of beta-secretase, this compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein, leading to a reduction in beta-amyloid production. In the case of viral integrase, this compound binds to the active site of the enzyme and prevents it from integrating viral DNA into host DNA, leading to a reduction in viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer models, this compound induces apoptosis in cancer cells and reduces tumor growth. In Alzheimer's disease models, this compound reduces beta-amyloid production and improves cognitive function. In viral infection models, this compound reduces viral replication and improves immune function. However, the exact biochemical and physiological effects of this compound may vary depending on the disease model and experimental conditions.

Advantages and Limitations for Lab Experiments

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has several advantages as a research tool, including its specificity for its target proteins, its ability to inhibit multiple disease pathways, and its potential as a therapeutic agent. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity at high doses. These limitations may affect its use in lab experiments and clinical trials.

Future Directions

There are several future directions for (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine research, including the development of more efficient synthesis methods, the optimization of this compound for clinical use, and the exploration of its potential in other diseases. Additionally, the identification of new targets for this compound inhibition may lead to the development of more effective therapeutic agents. Overall, this compound has shown great potential as a research tool and therapeutic agent, and further research is needed to fully understand its potential in various disease models.

Synthesis Methods

The synthesis of (3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine involves several steps, starting with the reaction of 4-aminopiperidine with 2-methyl-1H-benzimidazole-4-carboxylic acid to form the intermediate compound. The intermediate is then treated with methoxyamine hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine has been extensively studied in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, this compound has been shown to inhibit the activity of MDM2, a protein that promotes the degradation of the tumor suppressor protein, p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and produces beta-amyloid, a hallmark of Alzheimer's disease. In viral infection research, this compound has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase enzyme.

properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9-17-12-5-3-4-10(14(12)18-9)15(20)19-7-6-11(16)13(8-19)21-2/h3-5,11,13H,6-8,16H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCFNMMFOFJTTR-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.